molecular formula C8H6ClFN4 B13674455 5-Amino-3-(2-chloro-4-fluorophenyl)-1H-1,2,4-triazole

5-Amino-3-(2-chloro-4-fluorophenyl)-1H-1,2,4-triazole

Cat. No.: B13674455
M. Wt: 212.61 g/mol
InChI Key: VLXCWSUVGGSHMW-UHFFFAOYSA-N
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Description

5-Amino-3-(2-chloro-4-fluorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a 2-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-chloro-4-fluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-fluoroaniline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable reagent such as phosphorus oxychloride to yield the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-chloro-4-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(2-chloro-4-fluorophenyl)-1H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 5-Amino-3-(2-chloro-4-fluorophenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(4-fluorophenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(2-chlorophenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole

Uniqueness

5-Amino-3-(2-chloro-4-fluorophenyl)-1H-1,2,4-triazole is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6ClFN4

Molecular Weight

212.61 g/mol

IUPAC Name

5-(2-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H6ClFN4/c9-6-3-4(10)1-2-5(6)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)

InChI Key

VLXCWSUVGGSHMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=NC(=NN2)N

Origin of Product

United States

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